molecular formula C13H21NO3 B2810098 tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate CAS No. 2580223-58-9

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate

Cat. No.: B2810098
CAS No.: 2580223-58-9
M. Wt: 239.315
InChI Key: GOSAJKNPUKQVRS-UHFFFAOYSA-N
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Description

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is a compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the formyl group to an alcohol or other functional groups.

    Substitution: This reaction can replace the formyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl N-(1-formylspiro[3 its formyl group and spirocyclic structure suggest that it may interact with specific molecular targets and pathways, potentially influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(2-formylspiro[3.3]heptan-2-yl)carbamate: Similar in structure but with the formyl group at a different position.

    Tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)carbamate: Contains an azaspiro group instead of a formyl group.

    Tert-butyl N-(1-hydroxyspiro[3.3]heptan-2-yl)carbamate: Contains a hydroxy group instead of a formyl group.

Uniqueness

tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate is unique due to its specific spirocyclic structure and the position of the formyl group. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-10-7-9(8-15)13(10)5-4-6-13/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSAJKNPUKQVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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